CYP3A4 vs. CYP3A5 Selectivity: 10-Fold Difference in Inhibitory Potency
3-Hydroxy-N,4-dimethylbenzamide exhibits a marked selectivity for CYP3A4 over the closely related isoform CYP3A5. While it inhibits human recombinant CYP3A4-mediated midazolam 1'-hydroxylation with a Ki of 120 nM, its inhibitory potency against CYP3A5 is significantly lower, with a Ki of 1200 nM for the same substrate [1]. This represents a 10-fold selectivity for CYP3A4. This differentiation is critical as many pan-CYP3A inhibitors do not discriminate effectively between these two isoforms [2].
| Evidence Dimension | Inhibition constant (Ki) for CYP isoforms |
|---|---|
| Target Compound Data | Ki = 120 nM (CYP3A4) |
| Comparator Or Baseline | Ki = 1200 nM (CYP3A5) |
| Quantified Difference | 10-fold greater potency for CYP3A4 over CYP3A5 |
| Conditions | Human recombinant CYP3A4 and CYP3A5; midazolam 1'-hydroxylase assay |
Why This Matters
This level of isoform selectivity is essential for researchers developing probes or drugs intended to modulate CYP3A4 activity without affecting CYP3A5-dependent metabolic pathways, thereby reducing potential for off-target effects and improving the accuracy of in vitro-in vivo extrapolation.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048): Inhibition of CYP3A4 and CYP3A5. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 View Source
- [2] McConn DJ, Lin YS, Allen K, et al. Differences in the inhibition of cytochromes P450 3A4 and 3A5 by metabolite-inhibitor complex-forming drugs. Drug Metabolism and Disposition. 2004;32(10):1083-91. View Source
